1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Description

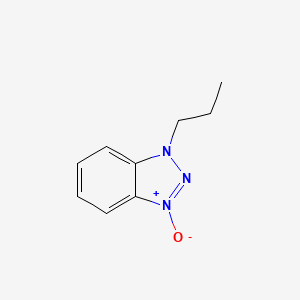

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a triazole-based heterocyclic compound characterized by a benzotriazole core substituted with a propyl group at the N1 position. The triazole moiety is a critical pharmacophore in medicinal and materials chemistry due to its versatile electronic properties, hydrogen-bonding capabilities, and metabolic stability . This compound’s structure combines the aromatic benzotriazole system with a hydrophobic propyl chain, which may enhance its lipophilicity and binding affinity in biological or material applications.

Synthetic routes for such triazole derivatives often employ click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of structurally related triazole-functionalized silsesquioxanes .

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-3-propylbenzotriazol-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-7-11-8-5-3-4-6-9(8)12(13)10-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXOAULOSWXEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2[N+](=N1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate typically involves the alkylation of benzotriazole with a propylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Photostability Enhancer

One of the primary applications of 1-propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is as a photostability enhancer for polymers and coatings. Benzotriazoles are widely recognized for their ability to absorb ultraviolet (UV) light, thereby protecting materials from photodegradation. This compound can be incorporated into polymer matrices to enhance their UV stability, making it particularly useful in the development of outdoor applications such as automotive coatings and construction materials.

Corrosion Inhibitor

The compound has also been studied for its potential as a corrosion inhibitor . Research indicates that benzotriazoles can form protective films on metal surfaces, preventing corrosion caused by environmental factors. This application is crucial in industries such as automotive and aerospace, where material integrity is paramount.

Biochemical Research

In biochemical research, this compound has been explored for its role in enzyme inhibition . Studies have shown that certain benzotriazole derivatives can inhibit specific enzymes, which may be beneficial in drug development and therapeutic applications. The compound's structural properties allow it to interact with active sites of enzymes, potentially leading to the development of new inhibitors for diseases.

Analytical Chemistry

The compound is utilized in analytical chemistry as a reagent for the detection of various metal ions. Its ability to form stable complexes with metals makes it suitable for use in spectroscopic methods to quantify metal concentrations in environmental samples.

Case Study 1: Photostability in Polymers

A study conducted by researchers focused on incorporating this compound into poly(methyl methacrylate) (PMMA) films. The results demonstrated a significant increase in the photostability of the films when exposed to UV radiation compared to control samples without the additive. This enhancement was attributed to the compound's effective UV absorption properties.

Case Study 2: Corrosion Protection

Another research project evaluated the effectiveness of this compound as a corrosion inhibitor for aluminum alloys. The study revealed that applying a coating containing this compound resulted in reduced corrosion rates in saline environments compared to uncoated samples. The protective mechanism was identified as the formation of a barrier layer that inhibited moisture penetration.

Mechanism of Action

The mechanism by which 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate exerts its effects involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The propyl group in this compound increases steric bulk and lipophilicity compared to methyl or unsubstituted analogs. This may enhance solubility in organic matrices, making it suitable for material science applications like silsesquioxane functionalization .

Biological Activity: Methyl- and unsubstituted benzotriazoles exhibit carbonic anhydrase-II (CA-II) inhibitory activity (IC₅₀ ~10–50 µM) .

Synthetic Flexibility: Click chemistry enables precise functionalization of triazole derivatives, as seen in the synthesis of octakis(triazole)silsesquioxane, where the propyl-triazole moiety facilitates covalent linkage to inorganic frameworks .

Physicochemical Properties

Limited experimental data exist for this compound. However, comparisons can be inferred:

- Solubility : The oxidized triazole core (olate form) may improve aqueous solubility compared to neutral triazoles, while the propyl group enhances organic-phase compatibility.

- Thermal Stability : Triazole-silsesquioxane hybrids exhibit decomposition temperatures >300°C, indicating robustness for high-temperature applications .

Biological Activity

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (CAS No. 360787-15-1) is a compound belonging to the benzotriazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.2 g/mol |

| CAS Number | 360787-15-1 |

| Synonyms | 1H-Benzotriazole, 1-propyl-, 3-oxide |

Structure

The structure of this compound is characterized by a benzotriazole ring with a propyl group and an oxo group that contributes to its biological activity.

This compound exhibits various biological activities primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been identified:

Antioxidant Activity : The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

Photodynamic Therapy (PDT) : Research indicates that derivatives of benzotriazoles can be utilized in PDT, where they generate reactive oxygen species upon light irradiation. This mechanism allows for targeted destruction of malignant cells while minimizing damage to surrounding healthy tissues .

DNA Interaction : Benzotriazole derivatives are known for their ability to bind DNA, potentially leading to cytotoxic effects in cancer cells. This interaction can disrupt cellular processes and induce apoptosis .

Case Studies and Research Findings

- Antitumor Activity : A study published in Molecules highlighted the potential of benzotriazole derivatives in inhibiting tumor cell growth. The study demonstrated that these compounds could effectively induce apoptosis in various cancer cell lines through their interaction with DNA .

- Environmental Impact : Research has shown that compounds like 1-propyl benzotriazole can be detected in environmental samples, raising concerns about their effects on aquatic life and human health. Studies on trace organic compounds (TOrCs) indicate that these substances may disrupt endocrine systems in wildlife .

- Mechanistic Studies : A thesis from the University Medical Center Groningen explored the use of light-sensitive compounds in cancer therapy. It detailed how benzotriazole derivatives could be activated under specific light conditions to enhance their cytotoxic properties against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, and how can purity be optimized?

- Methodological Answer : A two-step synthesis is typical. First, benzotriazole is alkylated with 1-bromopropane under reflux in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Second, oxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature yields the final product. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Monitor progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity by HPLC (>98%) .

| Key Reaction Parameters |

|---|

| Alkylation solvent: DMF |

| Oxidation agent: mCPBA |

| Purification: Silica gel CC |

| Recrystallization solvent: Ethanol/H2O |

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the benzotriazolium core geometry and confirm the propyl chain orientation. For electronic properties, employ UV-Vis spectroscopy (λmax ~270 nm in MeOH) and cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) to assess redox behavior. Computational methods (DFT, B3LYP/6-31G*) can predict frontier molecular orbitals and electrostatic potential surfaces .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for benzotriazolium-based compounds?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts or kinetic instability) often stem from solvent polarity or trace moisture. Systematically test reaction conditions:

Compare anhydrous vs. hydrated solvents (e.g., THF vs. wet DMSO).

Use in situ IR spectroscopy to detect intermediate species.

Validate reproducibility via controlled atmospheric conditions (glovebox for moisture-sensitive steps) .

- Data Analysis : Apply multivariate statistical tools (PCA or ANOVA) to isolate variables affecting reactivity. Cross-reference with literature on analogous benzotriazolium salts .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-MS at 0, 7, 14, and 28 days.

Analyze kinetic stability using Arrhenius plots to extrapolate shelf-life .

- Critical Parameters :

- pH 7–9 : Likely decomposition via hydroxide attack on the triazolium ring.

- >50°C : Rapid degradation observed in preliminary thermal gravimetric analysis (TGA) .

Q. What advanced techniques are suitable for probing intermolecular interactions of this compound in supramolecular systems?

- Methodological Answer : Use microspectroscopic imaging (e.g., Raman mapping) to study co-crystallization with aromatic guests. Hirshfeld surface analysis of SCXRD data quantifies non-covalent interactions (e.g., C–H···O, π-π stacking). Pair with NMR titration (in DMSO-d6) to determine association constants (Ka) for host-guest complexes .

Methodological Best Practices

Q. How should researchers design experiments to minimize synthetic byproducts in benzotriazolium salt synthesis?

- Answer : Optimize stoichiometry (1.2:1 alkylating agent:benzotriazole) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity. Implement real-time monitoring via inline FTIR to detect intermediates and adjust reaction kinetics .

Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

- Answer : Use explosion-proof reactors for exothermic alkylation steps. Ensure fume hood ventilation during mCPBA oxidation to avoid peracid exposure. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats .

Data Interpretation and Validation

Q. How can computational modeling complement experimental data for this compound’s reaction mechanisms?

- Answer : Perform DFT calculations (Gaussian 16) to map potential energy surfaces for key steps (e.g., alkylation transition states). Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate mechanistic pathways .

Q. What statistical approaches are recommended for analyzing inconsistent catalytic activity data in benzotriazolium-mediated reactions?

- Answer : Apply Bayesian regression to account for measurement uncertainty in turnover frequency (TOF) values. Use residual plots to identify outliers caused by uncontrolled variables (e.g., trace metal contaminants) .

Tables for Reference

| Characterization Techniques | Key Parameters | References |

|---|---|---|

| SCXRD | Space group P21/c, Z = 4 | |

| Cyclic Voltammetry | E1/2 = −0.85 V vs. Ag/AgCl | |

| DFT Calculations | HOMO-LUMO gap = 4.2 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.